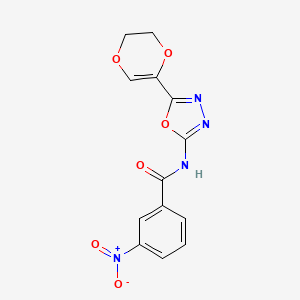

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3-nitrobenzamide

Description

Properties

IUPAC Name |

N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O6/c18-11(8-2-1-3-9(6-8)17(19)20)14-13-16-15-12(23-13)10-7-21-4-5-22-10/h1-3,6-7H,4-5H2,(H,14,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZQUBAZYPLWNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=CO1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Acyl Hydrazides

The most widely employed method for constructing the 1,3,4-oxadiazole ring involves the cyclization of acyl hydrazides. For the target compound, this approach would involve the reaction between a 5,6-dihydro-1,4-dioxin-2-carbohydrazide and 3-nitrobenzoic acid or its derivatives.

Synthetic Procedure:

- Preparation of 5,6-dihydro-1,4-dioxin-2-carbohydrazide from the corresponding ester

- Reaction with 3-nitrobenzoyl chloride to form the diacylhydrazine intermediate

- Cyclodehydration using phosphorus oxychloride (POCl₃) to form the oxadiazole ring

The cyclodehydration step typically requires heating at 70-110°C for 3-5 hours, followed by appropriate workup and purification procedures.

Reaction of Acid Hydrazides with Carboxylic Acids

This approach involves the direct reaction of 5,6-dihydro-1,4-dioxin-2-carbohydrazide with 3-nitrobenzoic acid in the presence of a dehydrating agent.

Reagents and Conditions:

- Phosphorus oxychloride (POCl₃) as dehydrating agent

- Reaction temperature: 80-100°C

- Reaction time: 4-6 hours

- Solvent: Typically anhydrous conditions or minimal solvent

The cyclization occurs through nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon of the carboxylic acid, followed by dehydration to form the oxadiazole ring.

Using Thionyl Chloride as Cyclizing Agent

An alternative approach utilizes thionyl chloride (SOCl₂) as the dehydrating agent instead of POCl₃.

Procedure:

- Combine equimolar amounts of 5,6-dihydro-1,4-dioxin-2-carbohydrazide and 3-nitrobenzoic acid

- Add excess thionyl chloride (5-10 equivalents)

- Heat the reaction mixture at reflux for 4-6 hours

- Quench carefully and neutralize with base

- Extract and purify the product

This method typically provides good yields (70-85%) of the desired 1,3,4-oxadiazole products.

Specific Synthetic Routes for this compound

Two-Step Approach via 2-Amino-1,3,4-oxadiazole Intermediate

This approach involves first synthesizing 5-(5,6-dihydro-1,4-dioxin-2-yl)-2-amino-1,3,4-oxadiazole, followed by acylation with 3-nitrobenzoyl chloride.

Step 1: Synthesis of 5-(5,6-dihydro-1,4-dioxin-2-yl)-2-amino-1,3,4-oxadiazole

- React 5,6-dihydro-1,4-dioxin-2-carbohydrazide with cyanogen bromide in methanol

- Add sodium bicarbonate to maintain basic conditions

- Stir at room temperature for 6-8 hours

- Filter, wash, and dry to obtain the amino-oxadiazole intermediate

Step 2: Acylation of the Amino-oxadiazole

- Dissolve the amino-oxadiazole in anhydrous tetrahydrofuran (THF)

- Add triethylamine as a base

- Dropwise add 3-nitrobenzoyl chloride at 0-5°C

- Allow to reach room temperature and stir for 4-6 hours

- Quench, extract, and purify to obtain the target compound

The overall yield for this two-step process typically ranges from 65-75%.

Hydrazide-Acyl Halide Coupling Method

This method utilizes the direct coupling of 5,6-dihydro-1,4-dioxin-2-carbohydrazide with 3-nitrobenzoyl chloride, followed by cyclization.

Detailed Procedure:

- Prepare 5,6-dihydro-1,4-dioxin-2-carbohydrazide from its corresponding ester by reaction with hydrazine hydrate

- React the carbohydrazide with 3-nitrobenzoyl chloride in the presence of triethylamine in dichloromethane at 0-5°C

- Isolate the diacylhydrazine intermediate

- Treat the intermediate with phosphorus oxychloride in toluene at reflux for 4-5 hours

- Cool, neutralize, extract, and purify to obtain the target compound

This method usually provides the product in 70-80% yield with high purity.

HATU-Mediated Coupling Approach

A modern variation utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as a coupling agent for the amide formation.

Protocol:

- Synthesize 5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazole-2-amine using established methods

- Dissolve the amine in dichloromethane (DCM)

- Add HATU (0.3 equivalents) and N,N-diisopropyl ethylamine (DIPEA, 2 equivalents)

- Stir at room temperature for 5-10 minutes

- Add 3-nitrobenzoic acid (1.2 equivalents)

- Continue stirring for 3-5 hours

- Extract with DCM, dry with sodium sulfate, and purify by column chromatography

This method provides excellent yields (85-90%) and high purity of the final product.

Comparative Analysis of Synthesis Methods

Table 1 provides a comparison of the three main synthetic approaches for preparing this compound:

| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Two-Step Amino-oxadiazole | 5,6-dihydro-1,4-dioxin-2-carbohydrazide, Cyanogen bromide | Triethylamine, 3-nitrobenzoyl chloride | Step 1: RT, 6-8h; Step 2: 0-5°C to RT, 4-6h | 65-75 | Milder conditions, Higher purity | Longer process, Multiple purifications |

| Hydrazide-Acyl Halide | 5,6-dihydro-1,4-dioxin-2-carbohydrazide, 3-nitrobenzoyl chloride | POCl₃, Triethylamine | 0-5°C for coupling; Reflux for cyclization (4-5h) | 70-80 | Higher yield, One-pot potential | Harsh cyclization conditions |

| HATU Coupling | 5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazole-2-amine, 3-nitrobenzoic acid | HATU, DIPEA | RT, 3-5h | 85-90 | Highest yield, Mild conditions | Expensive coupling agent, Requires pre-synthesized oxadiazole |

Analytical Characterization

The successful synthesis of this compound can be confirmed through various analytical techniques:

Spectroscopic Analysis

FT-IR Spectroscopy:

- NH stretching: ~3300-3200 cm⁻¹

- C=O stretching of amide: ~1680-1650 cm⁻¹

- C=N stretching of oxadiazole: ~1610-1590 cm⁻¹

- NO₂ asymmetric stretching: ~1550-1520 cm⁻¹

- NO₂ symmetric stretching: ~1350-1330 cm⁻¹

- C-O-C stretching of dioxin: ~1250-1230 cm⁻¹

¹H NMR Spectroscopy (DMSO-d₆, 400 MHz):

- NH signal: δ ~12.5-12.0 ppm (s, 1H)

- Aromatic protons: δ ~8.8-7.5 ppm (m, 4H)

- Dioxin ring protons: δ ~4.5-3.8 ppm (m, 4H)

- Dioxin =CH proton: δ ~6.0-5.8 ppm (s, 1H)

¹³C NMR Spectroscopy (DMSO-d₆, 100 MHz):

Mass Spectrometry

The molecular ion peak is expected at m/z corresponding to the molecular weight of the compound (C₁₅H₁₀N₄O₆). Characteristic fragmentation patterns include:

Purity Assessment

Purity can be assessed using:

- High-Performance Liquid Chromatography (HPLC) with UV detection

- Thin-Layer Chromatography (TLC) using appropriate solvent systems

- Melting point determination (sharp melting point indicates high purity)

Challenges and Optimization Strategies

Regioselectivity Challenges

The synthesis of 1,3,4-oxadiazoles can face regioselectivity issues. Several strategies to ensure proper regioselectivity include:

Purification Techniques

Purification of the final product may require multiple techniques:

- Recrystallization from appropriate solvents (ethanol, ethyl acetate, or their mixtures)

- Column chromatography using silica gel with ethyl acetate/hexane or dichloromethane/methanol as mobile phases

- Preparative HPLC for high-purity requirements

Scale-Up Considerations

When scaling up the synthesis of this compound, several factors must be considered:

- Heat dissipation during exothermic steps, particularly the cyclization reactions

- Safe handling of reactive reagents like phosphorus oxychloride or thionyl chloride

- Efficient stirring to ensure homogeneity

- Controlled addition rates of reagents to prevent side reactions

- Environmentally friendly waste management, especially for phosphorus-containing waste streams

Chemical Reactions Analysis

Types of Reactions

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The dioxin ring can be oxidized under specific conditions to form more reactive intermediates.

Reduction: The nitro group can be reduced to an amine, which can further participate in various coupling reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the dioxin ring could lead to various oxygenated products.

Scientific Research Applications

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3-nitrobenzamide has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3-nitrobenzamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group suggests potential involvement in redox reactions, while the oxadiazole ring may facilitate interactions with nucleic acids or proteins.

Comparison with Similar Compounds

N-[5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-4-(N-methyl-N-phenylsulfamoyl)benzamide (CAS: 851095-00-6)

This analogue replaces the 3-nitro group with a 4-(N-methyl-N-phenylsulfamoyl) substituent. The sulfonamide group introduces hydrogen-bonding capabilities and enhanced solubility, which may improve pharmacokinetic properties compared to the nitro derivative. However, the bulky phenylsulfamoyl group could reduce membrane permeability .

N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide

This compound substitutes the oxadiazole-dioxin system with a chlorothiazole ring and fluorinated benzamide. The thiazole moiety is a known pharmacophore in antiparasitic drugs (e.g., nitazoxanide), and the fluorine atoms enhance metabolic stability. Studies indicate that such derivatives inhibit pyruvate:ferredoxin oxidoreductase (PFOR), a critical enzyme in anaerobic pathogens, via amide anion conjugation .

N-(5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide (CAS: 851094-86-5)

Here, the 3-nitrobenzamide is replaced with a cyclohexanecarboxamide group.

Comparative Data Table

Key Research Findings

- Electronic Effects : The 3-nitro group in the target compound creates a strong electron-withdrawing effect, enhancing reactivity toward nucleophilic targets (e.g., cysteine residues in enzymes) compared to the sulfonamide or carboxamide analogues .

- Biological Target Specificity : The thiazole-based analogue demonstrates explicit PFOR inhibition, suggesting that the oxadiazole-dioxin scaffold in the target compound may also interact with similar metabolic enzymes but requires experimental validation.

- Synthetic Accessibility : The synthesis of the target compound likely follows protocols analogous to , involving amide bond formation between activated carboxylic acids and amines under mild conditions (e.g., pyridine as a base) .

Biological Activity

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3-nitrobenzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, synthesis methods, and comparative studies with related compounds.

Chemical Structure

The compound features a unique combination of a 1,3,4-oxadiazole ring and a 1,4-dioxin moiety , contributing to its distinct chemical properties. This structural configuration is significant for its biological activity.

Synthesis Methods

Synthesis typically involves multiple steps:

- Formation of the Oxadiazole Ring : Achieved through cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

- Introduction of the Dioxin Moiety : Synthesized by reacting a diol with an appropriate dihalide under basic conditions.

These methods can be optimized for yield and purity to facilitate industrial applications.

The biological activity of this compound is primarily attributed to its interaction with molecular targets in cells. It may modulate enzyme activity or receptor interactions, leading to various biochemical responses. Potential mechanisms include:

- Antimicrobial Activity : Inhibiting bacterial cell wall synthesis or interfering with essential enzymes.

- Anticancer Properties : Inducing apoptosis or inhibiting cell proliferation by targeting specific signaling pathways.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Anticancer Studies : Research indicates that derivatives of oxadiazole compounds display significant cytotoxicity against cancer cell lines. For instance, one study demonstrated that modifications to the oxadiazole structure enhanced the compound's ability to inhibit cancer cell growth .

- Antimicrobial Activity : Another investigation revealed that similar compounds exhibited effective antimicrobial properties against several bacterial strains. The presence of the dioxin moiety was noted to enhance these effects .

Comparative Analysis

A comparative analysis with similar compounds can provide further insights into the unique properties of this compound:

| Compound Name | Structure Type | Biological Activity | Reference |

|---|---|---|---|

| N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide | Thiadiazole | Moderate antimicrobial | |

| N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-triazol-2-yl)-3-nitrobenzamide | Triazole | Low anticancer activity |

This table illustrates how variations in the heterocyclic structure can influence biological activity.

Q & A

Q. How can the synthesis of N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-3-nitrobenzamide be optimized for higher yields?

Methodological Answer: Synthesis typically involves coupling 3-nitrobenzoyl chloride with a pre-formed 5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-amine intermediate. General protocols (e.g., "Method B" from ) use catalysts like pyridine and 4Å molecular sieves (4B) to activate intermediates. Yield optimization strategies include:

- Temperature Control: Maintain 0–5°C during coupling to minimize side reactions.

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity .

- Stoichiometry: A 1.2:1 molar ratio of acyl chloride to oxadiazole amine reduces unreacted starting material.

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR (e.g., δ 8.5–8.7 ppm for nitrobenzamide aromatic protons; δ 4.3–4.5 ppm for dioxin methylene groups) to verify substituent positions .

- Mass Spectrometry: ESI-MS ([M+H]⁺ expected at m/z 385.3) confirms molecular weight .

- HPLC: Retention time consistency (e.g., 12.3 min on C18 column, acetonitrile/water 70:30) ensures purity .

Q. What preliminary assays are recommended for screening its biological activity?

Methodological Answer:

- Antimicrobial Screening: Follow protocols from using S. aureus strains (e.g., ATCC 43300) in broth microdilution assays (MIC determination).

- Anticancer Screening: Use MTT assays on human cancer cell lines (e.g., MCF-7, HepG2) at 10–100 µM concentrations .

- Enzyme Inhibition: Test against calmodulin-dependent enzymes () or LOX/α-glucosidase () using fluorometric/colorimetric kits.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve its pharmacological profile?

Methodological Answer:

- Substituent Variation: Replace the nitro group with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) groups to modulate bioactivity (see for analogs like Compound 19) .

- Oxadiazole Core Modification: Introduce thiadiazole or triazole rings () to enhance metabolic stability.

- In Silico Modeling: Perform molecular docking (AutoDock Vina) against targets like DNA gyrase (antimicrobial) or EGFR (anticancer) to prioritize derivatives .

Q. How to resolve contradictions in bioactivity data across studies (e.g., varying IC₅₀ values)?

Methodological Answer:

- Standardize Assay Conditions: Control variables like solvent (DMSO ≤1% v/v), cell passage number, and incubation time.

- Validate Target Engagement: Use SPR (surface plasmon resonance) to measure direct binding affinity to calmodulin or kinases, reducing false positives from assay artifacts .

- Replicate with Isosteres: Compare activity of the parent compound with analogs (e.g., ’s OZE-II) to identify scaffold-specific vs. substituent-driven effects .

Q. What strategies are effective for studying its mechanism of action in complex biological systems?

Methodological Answer:

- Transcriptomics: RNA-seq analysis of treated bacterial/cancer cells to identify dysregulated pathways (e.g., MRSA treated with OZE analogs in ) .

- Metabolic Profiling: LC-MS-based metabolomics to detect changes in ATP/NADH levels, linking bioactivity to oxidative stress or energy metabolism .

- In Vivo Models: Use C. elegans-MRSA infection models () or xenograft mice (dosed at 10–50 mg/kg, IP) for translational validation .

Q. How can synthetic by-products or degradation products be characterized?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to heat (60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13), then analyze via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.